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Compound of Interest

Compound Name: (R)-1-Boc-2-Butyl-piperazine

Cat. No.: B577839

Disclaimer: Direct experimental spectroscopic data for (R)-1-Boc-2-butyl-piperazine is not
readily available in the public domain. The data presented in this guide is predictive, based on
the analysis of structurally analogous compounds, including 1-Boc-piperazine and other N-Boc
protected 2-substituted piperazines. This document is intended to serve as a reference for
researchers and scientists in the field of drug development.

Introduction

(R)-1-Boc-2-butyl-piperazine is a chiral monosubstituted piperazine derivative. The piperazine
motif is a prevalent scaffold in medicinal chemistry, and the introduction of a chiral center at the
C-2 position with a butyl substituent offers opportunities for exploring new chemical space and
developing novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on one of
the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a
valuable building block in organic synthesis. This guide provides predicted spectroscopic data
and a plausible synthetic protocol for (R)-1-Boc-2-butyl-piperazine.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (R)-1-Boc-2-butyl-
piperazine. These predictions are based on established values for 1-Boc-piperazine and the
expected electronic and steric effects of a butyl group at the C-2 position.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
CH (piperazine ring,
~3.90 - 3.75 m 1H (plp g
C2)
CH:z (piperazine ring,
~3.50-3.35 m 2H (P P -g
C3 axial & equatorial)
CH:z (piperazine ring,
~3.00 - 2.85 m 2H (P P .g
C5 axial & equatorial)
CH: (piperazine ring,
~2.80 - 2.65 m 2H (F) P .g
C6 axial & equatorial)
~1.95 s (br) 1H NH (piperazine ring)
1.46 S 9H C(CHs)s (Boc group)
~1.60 - 1.45 m 2H CHz (butyl group)
~1.40-1.25 m 2H CHz (butyl group)
~0.90 t 3H CHs (butyl group)

Table 2: Predicted 13C NMR Data (CDClIs, 101 MHz)
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Chemical Shift (6, ppm)

Assignment

~154.7 C=0 (Boc group)

~79.5 C(CHs)s (Boc group)
~55.0 CH (piperazine ring, C2)
~46.0 CHz (piperazine ring, C6)
~45.5 CHz (piperazine ring, C3)
~44.0 CHz (piperazine ring, C5)
~34.0 CHz (butyl group)

28.4 C(CHs)s (Boc group)
~29.0 CHz (butyl group)

~22.5 CHz (butyl group)

~14.0 CHs (butyl group)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm™?) Intensity Assignment

~3330 Medium, sharp N-H stretch

~2960, 2930, 2870 Strong C-H stretch (aliphatic)
~1690 Strong C=0 stretch (urethane)
~1420 Medium C-H bend (CH2)

~1240 Strong C-N stretch

~1160 Strong C-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data
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miz Interpretation

243.21 [M+H]* (Molecular lon)

187.15 [M - CaHo]* (Loss of tert-butyl group)
143.12 [M - Boc]* (Loss of Boc group)
100.09 [Boc]*

87.09 [Piperazine-CaHo]*

Experimental Protocols

A plausible synthetic route to (R)-1-Boc-2-butyl-piperazine can be achieved through the
enantioselective synthesis of (R)-2-butyl-piperazine followed by N-Boc protection.

3.1. Synthesis of (R)-2-Butyl-piperazine

A potential method involves the asymmetric lithiation of an N-Boc protected piperazine,
followed by alkylation and subsequent deprotection.

e Step 1. Asymmetric Lithiation and Alkylation.

o To a solution of a suitable chiral N-Boc-N'-benzylpiperazine in dry diethyl ether at -78 °C
under an argon atmosphere, add s-butyllithium and (-)-sparteine.

o Stir the mixture at this temperature for the optimized time determined by in situ IR
spectroscopy to ensure complete lithiation.

o Add 1-iodobutane as the electrophile and continue stirring at -78 °C for several hours.

o Quench the reaction with a saturated agueous solution of ammonium chloride and allow it
to warm to room temperature.

o Extract the aqueous layer with diethyl ether, combine the organic layers, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel.
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o Step 2: Deprotection.
o Dissolve the product from Step 1 in methanol.

o Add palladium on carbon (10%) and subject the mixture to hydrogenation at a suitable
pressure until the reaction is complete (monitored by TLC or LC-MS).

o Filter the reaction mixture through a pad of Celite and concentrate the filtrate under
reduced pressure to yield (R)-2-butyl-piperazine.

3.2. N-Boc Protection of (R)-2-Butyl-piperazine

e Dissolve (R)-2-butyl-piperazine in a suitable solvent such as dichloromethane or a mixture of
dioxane and water.

e Add a base, for example, triethylamine or sodium bicarbonate.

e Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Bocz0) in the same
solvent dropwise.

 Allow the reaction to warm to room temperature and stir overnight.
* Remove the solvent under reduced pressure.
» Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the
crude product.

» Purify by flash column chromatography to yield (R)-1-Boc-2-butyl-piperazine.

Workflow and Characterization Diagram

The following diagram illustrates the proposed synthetic workflow and the subsequent
characterization of the final product.
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Workflow for Synthesis and Characterization of (R)-1-Boc-2-butyl-piperazine
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Caption: Synthetic and analytical workflow.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of (R)-1-Boc-2-butyl-piperazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577839#r-1-boc-2-butyl-piperazine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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